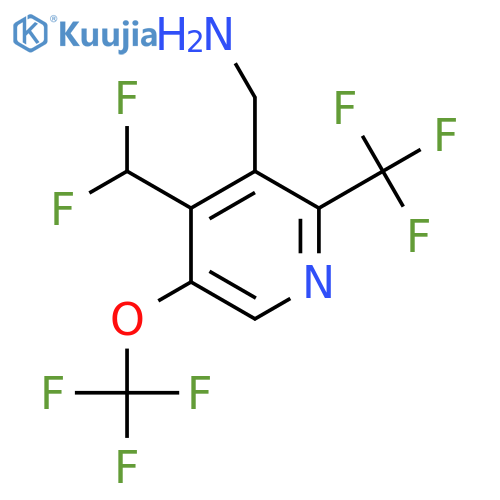Cas no 1805225-34-6 (3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

1805225-34-6 structure
商品名:3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1805225-34-6
MF:C9H6F8N2O
メガワット:310.143970012665
CID:4842777
3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H6F8N2O/c10-7(11)5-3(1-18)6(8(12,13)14)19-2-4(5)20-9(15,16)17/h2,7H,1,18H2
- InChIKey: NXAXIFXGOIJQFL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(F)(F)F)C=1CN)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.1
3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082763-1g |
3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1805225-34-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1805225-34-6 (3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 42464-96-0(NNMTi)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 81216-14-0(7-bromohept-1-yne)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
